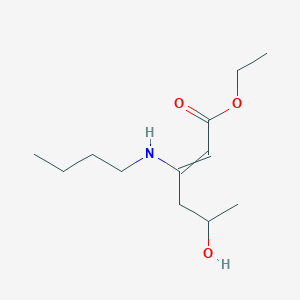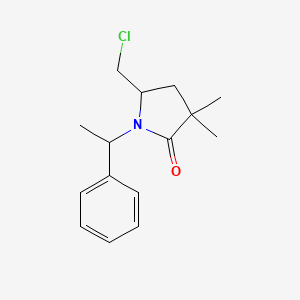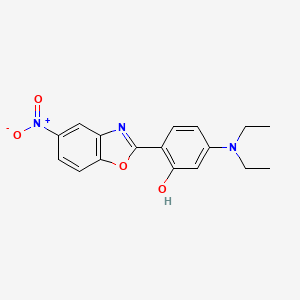
Ethyl 3-(butylamino)-5-hydroxyhex-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(butylamino)-5-hydroxyhex-2-enoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products like fruits and flowers. This particular compound is notable for its unique structure, which includes a butylamino group and a hydroxyhex-2-enoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(butylamino)-5-hydroxyhex-2-enoate typically involves the reaction of ethyl acrylate with butylamine. The reaction is carried out under reflux conditions in an anhydrous ethanol solution. The mixture is heated to remove any evolving methanethiol, and the product is obtained as a yellowish oil .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(butylamino)-5-hydroxyhex-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the enoate moiety can be reduced to form a saturated ester.
Substitution: The butylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of a keto ester.
Reduction: Formation of ethyl 3-(butylamino)-5-hydroxyhexanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(butylamino)-5-hydroxyhex-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of Ethyl 3-(butylamino)-5-hydroxyhex-2-enoate involves its interaction with specific molecular targets. The butylamino group can form hydrogen bonds with biological molecules, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(sec-butylamino)propanoate
- Ethyl acetate
- Methyl butyrate
Uniqueness
Ethyl 3-(butylamino)-5-hydroxyhex-2-enoate is unique due to its combination of a butylamino group and a hydroxyhex-2-enoate moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
650596-59-1 |
|---|---|
Molecular Formula |
C12H23NO3 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
ethyl 3-(butylamino)-5-hydroxyhex-2-enoate |
InChI |
InChI=1S/C12H23NO3/c1-4-6-7-13-11(8-10(3)14)9-12(15)16-5-2/h9-10,13-14H,4-8H2,1-3H3 |
InChI Key |
LRYLTBTVNSLPCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=CC(=O)OCC)CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furan, tetrahydro-2-[(1S)-1-iodo-3-phenylpropyl]-, (2S)-](/img/structure/B12589170.png)


![2-(4-Chlorophenyl)-2-[3-(4-chlorophenyl)-7-iodo-2,5-dioxo-1,3-dihydro-1,4-benzodiazepin-4-yl]acetic acid](/img/structure/B12589183.png)

![4-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12589196.png)
![[4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl]-[4-(4-tert-butylphenyl)-2-propan-2-yl-1H-inden-1-yl]-dimethylsilane](/img/structure/B12589211.png)
![4-{2-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]ethyl}phenol](/img/structure/B12589221.png)

![3-(4-Chlorophenyl)-5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B12589234.png)
![Thiourea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]-](/img/structure/B12589237.png)

![1-Nitrospiro[2.2]pentane](/img/structure/B12589255.png)

